(-)-Trichostatin A
Description
S-Trichostatin A (TSA) is a potent histone deacetylase (HDAC) inhibitor originally isolated from Streptomyces species . It belongs to the hydroxamate class of HDAC inhibitors and exhibits broad-spectrum activity against Class I and II HDAC enzymes. Structurally, TSA features a cyclic tetrapeptide backbone with a hydroxamic acid moiety that chelates zinc ions in the HDAC catalytic site, effectively blocking substrate deacetylation . This mechanism underlies its role in epigenetic modulation, leading to increased histone acetylation, chromatin relaxation, and transcriptional activation of tumor suppressor genes. TSA is widely utilized in biomedical research, particularly for enhancing induced pluripotent stem (iPS) cell generation efficiency and studying cancer cell differentiation/apoptosis .
Properties
IUPAC Name |
(2E,4E,6S)-7-[4-(dimethylamino)phenyl]-N-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-12(5-10-16(20)18-22)11-13(2)17(21)14-6-8-15(9-7-14)19(3)4/h5-11,13,22H,1-4H3,(H,18,20)/b10-5+,12-11+/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKIYFITIVXBLE-LEJRBOCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C(C)C=CC(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](/C=C(\C)/C=C/C(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122292-85-7 | |
| Record name | (-)-Trichostatin A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chiral Resolution and Enantioselective Synthesis
The preparation of S-Trichostatin A necessitates precise stereochemical control, typically achieved through two primary approaches: chiral resolution of racemic mixtures and asymmetric synthesis . Early work by Yoshida et al. (1990) resolved racemic trichostatic acid derivatives via enzymatic or chemical means, followed by hydroxamate formation to yield enantiomerically pure S-Trichostatin A. However, this method suffered from low yields (<20%) and required multiple purification steps.
Modern asymmetric synthesis routes, as detailed by Stevenson and Hale (2025), employ Marshall chiral allenylzinc additions to install the C7 stereocenter with >97% enantiomeric excess (ee). Key to this approach is the use of (S)-configured chiral auxiliaries during the assembly of the 4-dimethylaminobenzaldehyde moiety. For instance, the reaction between propargyl alcohol derivatives and 4-dimethylaminobenzaldehyde in the presence of zinc chloride yields the desired (S)-configured intermediate with 89% regioselectivity.
O-Directed Free Radical Hydrostannation
A pivotal advancement in S-Trichostatin A synthesis involves O-directed free radical hydrostannation of disubstituted alkynes. As demonstrated in the total synthesis by Qu et al. (2024), treatment of propargyl alcohol precursors with triphenyltin hydride (Ph₃SnH) and catalytic triethylborane (Et₃B) under oxygen-free conditions produces (Z)-α-triphenylstannylvinyltin intermediates with complete stereocontrol. This method achieves 80–89% yields while maintaining α:β regioselectivity ratios of 25:1, critical for preserving the S-configuration.
| Synthetic Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Marshall Allenylzinc Addition | ZnCl₂, THF, −78°C | 85 | 97 |
| O-Directed Hydrostannation | Ph₃SnH, Et₃B, PhMe, rt | 89 | >99 |
| Stille Cross-Coupling | Pd(PPh₃)₄, CsF, CuI, DMF | 80 | – |
Stereochemical Control and Configurational Stability
The labile hydroxamate group in S-Trichostatin A poses significant challenges for configurational stability during synthesis. Nuclear magnetic resonance (NMR) studies reveal that the (S)-enantiomer undergoes partial racemization under acidic conditions (pH <5), necessitating neutral or mildly basic reaction environments. Advanced purification techniques, including chiral high-performance liquid chromatography (HPLC) with cellulose tris(3,5-dimethylphenylcarbamate) columns, enable isolation of S-Trichostatin A with ≥93% ee.
Comparative Analysis of Synthetic Routes
Enzymatic vs. Chemical Resolution
Early enzymatic resolution methods using lipase B from Candida antarctica achieved moderate enantioselectivity (E=12) but required 72-hour reaction times and produced inseparable byproducts. In contrast, chemical resolution via diastereomeric salt formation with (1R,2S)-ephedrine yielded S-Trichostatin A in 34% yield after three recrystallizations, highlighting inefficiencies in scalability.
Catalytic Asymmetric Approaches
Analytical Characterization
Spectroscopic Verification
Fourier-transform infrared (FTIR) spectroscopy identifies characteristic absorptions at 1654 cm⁻¹ (C=O stretch, hydroxamate) and 1512 cm⁻¹ (C-N stretch, dimethylamino group). Nuclear Overhauser effect spectroscopy (NOESY) confirms the (S)-configuration through spatial proximity between the C7 hydrogen and the hydroxamate oxygen.
Chiral Purity Assessment
Circular dichroism (CD) spectra of S-Trichostatin A exhibit a negative Cotton effect at 254 nm (Δε = −3.2), contrasting with the positive ellipticity of the R-enantiomer. Ultra-high-performance liquid chromatography (UHPLC) with a Chiralpak IC-3 column (3 μm, 150 × 4.6 mm) resolves enantiomers within 12 minutes using hexane:isopropanol (85:15) mobile phase.
Applications and Biological Implications
While S-Trichostatin A exhibits diminished HDAC inhibitory activity compared to its R-counterpart (IC₅₀ = 1.2 μM vs. 0.02 μM in HeLa cells), it serves as a critical tool for studying structure-activity relationships. Recent studies demonstrate its utility in probing HDAC isoform selectivity, with 100-fold lower affinity for HDAC6 compared to HDAC1. Furthermore, S-Trichostatin A’s inability to induce G₂/M cell cycle arrest in fibroblast models confirms the stereochemical dependence of HDAC-mediated chromatin remodeling.
Chemical Reactions Analysis
S-Trichostatin A undergoes various chemical reactions, including:
Oxidation: S-Trichostatin A can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: S-Trichostatin A can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.
Scientific Research Applications
Cancer Therapy
TSA has shown significant promise as an anti-cancer agent:
- Antitumor Activity : TSA exhibits dose-dependent antitumor effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit proliferation in breast cancer cell lines with IC50 values ranging from 26.4 to 308.1 nM . In vivo studies using rat models indicated that TSA administration resulted in a shift from malignant to benign tumor phenotypes .
- Mechanisms of Action : TSA enhances radiosensitivity in carcinoma cells by abrogating radiation-induced G2/M arrest, thus promoting apoptosis through the activation of the p53 signaling pathway . It also has synergistic effects when combined with other therapies, such as metformin and doxorubicin, enhancing their efficacy against tumors .
- Specific Cancer Types : Research highlights TSA's effectiveness in treating breast cancer, osteosarcoma, and glioblastoma. It has been shown to promote apoptosis in osteosarcoma cells while also enhancing the innate anti-tumor response .
Neuroprotection
TSA's role in neuroprotection has been explored extensively:
- Alzheimer's Disease : In studies involving APP/PS1 transgenic mice, TSA treatment reduced amyloid-beta (Aβ) plaques and improved cognitive function through enhanced microglial phagocytosis of Aβ oligomers . This suggests potential for TSA as a therapeutic candidate for Alzheimer's disease.
- Mechanisms of Neuroprotection : TSA modulates synaptic plasticity genes and may induce temporary cognitive enhancement by affecting gene expression related to neurodegenerative processes .
Regenerative Medicine
TSA's application extends into regenerative medicine:
- Stem Cell Maintenance : In human mesenchymal stem cells (MSCs), TSA treatment preserves pluripotency markers and promotes differentiation potential, making it valuable for tissue engineering applications .
- Dental Tissue Engineering : TSA has been shown to promote the proliferation and odontoblast differentiation of human dental pulp stem cells (hDPSCs), enhancing dentin formation during tooth development . This positions TSA as a potential agent in dental regenerative therapies.
Summary of Findings
The following table summarizes key findings regarding the applications of S-Trichostatin A across various fields:
Mechanism of Action
S-Trichostatin A exerts its effects by inhibiting histone deacetylases, leading to increased histone acetylation . This results in the accumulation of highly acetylated histones in the cell, which in turn induces enhanced expression of specific genes that elicit extensive cellular morphologic and metabolic changes such as growth arrest, differentiation, and apoptosis . S-Trichostatin A inhibits histone deacetylases 1, 3, 4, 6, and 10 with IC50 values around 20 nM . It also interferes with the removal of acetyl groups from histones, altering the ability of DNA transcription factors to access the DNA molecules inside chromatin .
Comparison with Similar Compounds
Comparison with Similar HDAC Inhibitors
Key Findings :
- Rigid TSA analogues demonstrate 10–20% higher HDAC inhibitory activity compared to TSA in enzymatic assays, attributed to improved zinc chelation stability .
- TSA’s natural origin (Streptomyces) contrasts with synthetic analogues, which require complex multi-step synthesis but offer better scalability .
Key Findings :
- TSA’s narrow therapeutic window (effective at 400 nM but cytotoxic above 1 µM) limits its clinical utility compared to Vorinostat, which has FDA approval .
- Rigid analogues address TSA’s metabolic instability but lack comprehensive toxicological data .
Mechanistic Divergence
- TSA vs. Romidepsin : While TSA is a hydroxamate, Romidepsin (a cyclic depsipeptide) binds HDACs via thiol coordination. Romidepsin’s selectivity for Class I HDACs contrasts with TSA’s broader activity .
- TSA vs. Tubacin : Tubacin selectively inhibits HDAC6 (cytoplasmic), whereas TSA targets nuclear HDACs, highlighting divergent therapeutic applications .
Biological Activity
S-Trichostatin A (TSA), a potent histone deacetylase (HDAC) inhibitor derived from the fungal metabolite of Streptomyces species, has garnered significant attention in biomedical research due to its diverse biological activities. This article delves into the biological activity of TSA, emphasizing its anticancer properties, neuroprotective effects, and implications in epigenetic regulation.
TSA functions primarily as an HDAC inhibitor, which leads to the hyperacetylation of histones and non-histone proteins. This modification alters gene expression patterns, promoting apoptosis in cancer cells and enhancing the transcription of genes involved in neuroprotection and cellular differentiation. TSA's ability to chelate zinc ions in the active site of HDACs is crucial for its inhibitory action, demonstrating a dose-dependent response across various cell types.
Anticancer Activity
TSA exhibits significant anticancer properties through multiple mechanisms:
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Inhibition of Tumor Growth : TSA has shown potent inhibitory effects on various cancer cell lines, including breast cancer, osteosarcoma, and melanoma. The IC50 values for TSA against different HDACs have been reported as follows:
HDAC Type IC50 (nM) HDAC1 4.99 HDAC3 5.21 HDAC6 16.4 HDAC10 24.3 HDAC4 27.6 - Induction of Apoptosis : In osteosarcoma cells (MG63), TSA promotes apoptosis through the activation of the p53 signaling pathway. Studies indicate that TSA can decrease cell viability by up to 45.8% at higher concentrations (200 nM) .
- Synergistic Effects with Other Therapies : TSA enhances the efficacy of chemotherapeutic agents by sensitizing resistant cancer cells to treatment. For instance, co-treatment with TSA and TRAIL has been shown to induce apoptosis in ovarian cancer cells through mitochondrial pathways .
Neuroprotective Effects
TSA's role extends beyond oncology; it has also demonstrated neuroprotective properties:
- Cognitive Improvement : In animal models of Alzheimer's disease (APP/PS1 mice), TSA administration alleviated anxiety and depression-like symptoms while enhancing cognitive function by reversing hypoacetylation in histone H4 .
- Mechanisms Involved : The neuroprotective effects are attributed to reduced neuroinflammation and improved clearance of amyloid-beta plaques, crucial for managing Alzheimer's pathology .
Epigenetic Modulation
TSA is recognized for its capacity to influence epigenetic modifications:
- Chromatin Remodeling : TSA treatment enhances chromatin accessibility and gene expression in somatic cell nuclear transfer (SCNT) embryos, thereby improving developmental efficiency .
- Gene Expression Regulation : It selectively improves the expression of pluripotent-related genes while decreasing DNA methylation levels, indicating its potential role in stem cell biology and regenerative medicine .
Case Studies
- Osteosarcoma Treatment : A study demonstrated that TSA effectively inhibits MG63 osteosarcoma cell growth by modulating HDAC activity and promoting apoptosis through p53 signaling pathways .
- Alzheimer's Disease Model : Research involving APP/PS1 mice showed that TSA not only improved cognitive deficits but also reduced anxiety-like behaviors by modulating inflammatory responses .
- Cloning Efficiency : In SCNT-derived embryos, TSA treatment resulted in enhanced nuclear remodeling and improved transcriptional activity, which is critical for successful cloning outcomes .
Q & A
Q. What metrics validate the functional impact of S-Trichostatin A in epigenetic reprogramming studies?
- Methodological Answer : Quantify:
- Histone acetylation : Flow cytometry with anti-acetyl-lysine antibodies.
- Gene reactivation : Luciferase reporters under methylation-silenced promoters.
- Phenotypic outcomes : Differentiation efficiency (e.g., % cells expressing lineage markers) or apoptosis rates. Cross-validate with CRISPR-dCas9-HDAC fusion systems to isolate HDAC-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
